![molecular formula C12H15BN2O4S B13916558 (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a benzothiazole ring, a boronic acid moiety, and a carbamate ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-aminobenzothiazole with boronic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Boronic esters.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted carbamate esters.
Scientific Research Applications
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The benzothiazole ring contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromobenzylcarbamate: Another carbamate ester with similar reactivity.
N-Boc-4-bromomethylphenylcarbamate: Shares structural similarities and undergoes comparable chemical reactions.
Uniqueness
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a boronic acid moiety and a benzothiazole ring, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H15BN2O4S |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4S/c1-12(2,3)19-11(16)15-10-14-9-7(13(17)18)5-4-6-8(9)20-10/h4-6,17-18H,1-3H3,(H,14,15,16) |
InChI Key |
XRIVZJXRWBPLJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC(=N2)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



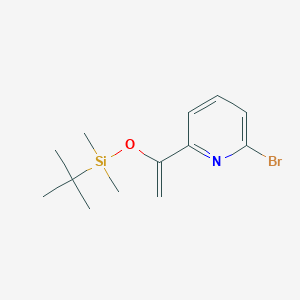
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
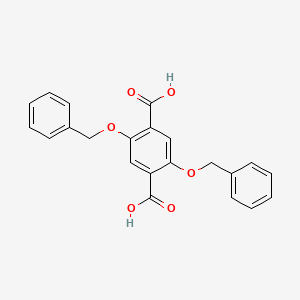
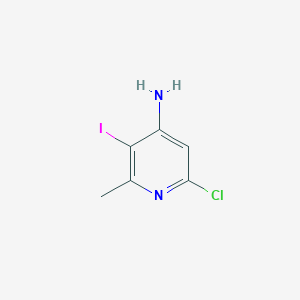
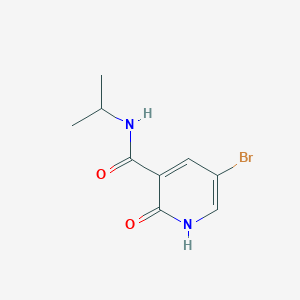
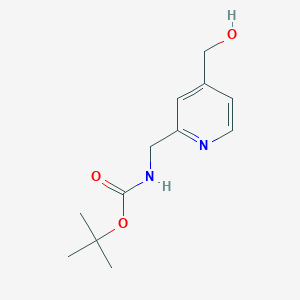
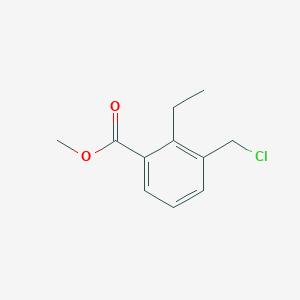
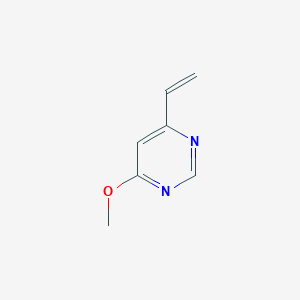

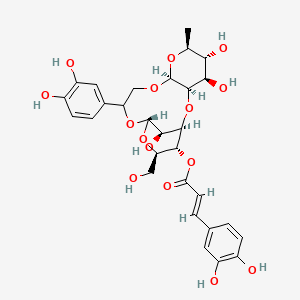
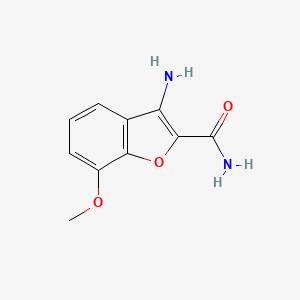
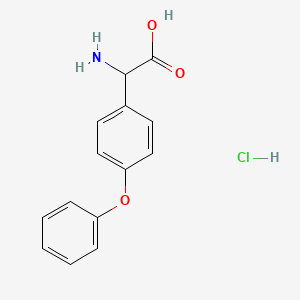
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
